(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(10(7-17)15(18)24-12)9-4-2-3-5-11(9)19(21)22/h2-6,13H,18H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDTXIIGFORNL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@H](C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, commonly referred to as compound SS-0808, has garnered attention in recent research for its potential biological activities. This article presents a detailed examination of its biological activity, including enzymatic inhibition studies, structure-activity relationships (SAR), and molecular dynamics simulations.
- Chemical Formula : C16H11N3O5
- Molecular Weight : 325.28 g/mol
- CAS Number : 293751-78-7
Enzymatic Inhibition
One of the primary areas of interest regarding this compound is its inhibitory effect on various enzymes. Notably, studies have focused on its potential as an antityrosinase agent. Tyrosinase is a key enzyme in the biosynthesis of melanin and is often targeted in cosmetic and pharmaceutical applications to control pigmentation.
Table 1: Inhibitory Activity Against Tyrosinase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SS-0808 | 7.69 ± 1.99 | Competitive inhibition |
| Kojic Acid | 23.64 ± 2.56 | Control agent |
The results indicate that SS-0808 exhibits significantly higher inhibitory activity against tyrosinase compared to kojic acid, which is a commonly used standard in the field. This suggests that SS-0808 may be a promising candidate for developing more effective skin-whitening agents due to its potency and lower toxicity profile .
Structure-Activity Relationship (SAR)
The structural features of SS-0808 contribute to its biological activity. The presence of the nitrophenyl group and the pyran ring system are crucial for its interaction with the enzyme's active site. Molecular docking studies have shown that SS-0808 forms essential hydrogen bonds and hydrophobic interactions with key amino acids in the tyrosinase binding site, enhancing its inhibitory efficacy .
Case Studies
Recent research highlighted the synthesis and evaluation of various derivatives of pyran compounds, including SS-0808. In one study, derivatives were synthesized via multicomponent reactions and assessed for their biological activities:
- Antioxidant Activity : Compounds similar to SS-0808 demonstrated significant antioxidant properties through inhibition of lipid peroxidation.
- Lipoxygenase Inhibition : While SS-0808 showed moderate inhibition against soybean lipoxygenase, other derivatives exhibited higher potency, indicating potential for further optimization in this area .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the stability and interactions of SS-0808 within the active site of tyrosinase. These simulations revealed that:
- The compound maintains stable interactions with critical residues throughout the simulation period.
- Binding energy calculations indicated favorable interactions that support its role as an effective inhibitor.
Figure 1: Binding Interactions of SS-0808 with Tyrosinase
Binding Interactions (Note: Placeholder for actual binding interaction visualization)
Scientific Research Applications
Basic Information
- Molecular Formula : C16H11N3O5
- Molar Mass : 325.28 g/mol
- CAS Number : 293751-78-7
Structure
The compound features a pyrano-pyran framework, which is known for its diverse reactivity and biological activity. The presence of nitro and amino groups enhances its potential for various applications.
Medicinal Chemistry
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been investigated for its pharmacological properties. Studies have shown that compounds with similar structures exhibit anti-inflammatory and anticancer activities. For instance:
- Anticancer Activity : Research indicates that derivatives of pyrano compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain pyrano derivatives effectively reduced the viability of breast cancer cell lines (MCF-7) by triggering apoptotic pathways .
- Anti-inflammatory Properties : The compound's structural analogs have been noted to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as:
- Michael Addition : The compound can undergo Michael addition reactions with activated alkenes, leading to the formation of new carbon-carbon bonds . This property is valuable in synthesizing more complex organic molecules.
- Multicomponent Reactions : The ability to react with multiple reagents simultaneously allows for the efficient synthesis of diverse chemical entities. For example, it can be used in the synthesis of other nitrogen-containing heterocycles .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Dyes and Pigments : Due to its chromophoric nature, this compound can be explored as a dye or pigment in various applications, including textiles and coatings.
Case Studies
Comparison with Similar Compounds
Key Observations :
- Nitro Group Position: The 2-nitrophenyl group in the target compound introduces steric hindrance and electronic effects distinct from 3- or 4-nitrophenyl analogs. For example, the 3-nitrophenyl derivative in pyrano[3,2-c]chromene forms stronger intermolecular N–H···O bonds due to nitro group alignment .
- Ring System: Pyrano[4,3-b]pyran derivatives (target compound) exhibit greater rigidity compared to tetrahydrochromene analogs, which adopt non-planar conformations in the solid state .
Ultrasonic vs. Conventional Methods :
Catalytic Efficiency :
- Hexagonal mesoporous silica (HMS)-based catalysts optimize yields (85–95%) for pyrano[4,3-b]pyran derivatives compared to uncatalyzed methods (67–75%) .
Crystallographic and Spectroscopic Comparisons
X-ray Diffraction Data :
- The target compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 21.49 Å, b = 8.25 Å, c = 17.91 Å, and β = 112.1° . In contrast, pyrano[3,2-c]chromene analogs (e.g., 2-amino-4-(3-nitrophenyl)-5-oxo-chromene-3-carbonitrile) adopt triclinic packing with shorter intermolecular N–H···O distances (2.85 Å vs. 3.10 Å in the target) .
Spectroscopic Signatures :
- IR: The target compound shows characteristic peaks at 2199 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), and 1526 cm⁻¹ (NO₂ asymmetric stretch) . Chromene derivatives exhibit additional absorption at 1646 cm⁻¹ (conjugated C=C).
- 1H NMR : The 4-H proton in the target resonates as a singlet at δ 4.55 ppm, while methyl groups appear at δ 2.22 ppm .
Pharmacological and Industrial Relevance
- Pyrano[4,3-b]pyran derivatives are explored as intermediates in drug discovery, particularly for antimicrobial and anticancer agents. The nitro group enhances electrophilicity, facilitating interactions with biological targets .
- Chromene-based analogs (e.g., 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile) demonstrate antioxidant activity due to resonance-stabilized enol tautomers .
Q & A
Basic: What are the standard synthetic routes for preparing (4S)-configured pyrano[4,3-b]pyran derivatives?
Methodological Answer:
A common approach involves multicomponent reactions using aldehydes, malononitrile, and β-ketoesters in the presence of catalysts like piperidine or L-proline. For example, the reaction of 2-nitrobenzaldehyde with malononitrile and methyl acetoacetate under reflux in ethanol yields the pyran core. Stereochemical integrity at the 4S position is maintained by using chiral catalysts or auxiliaries, followed by purification via recrystallization (e.g., ethanol/water mixtures). Monitoring reaction progress with TLC (hexane:ethyl acetate, 3:1) ensures intermediate formation .
Basic: How is the crystal structure of this compound confirmed, and what key features are observed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in DMSO/MeOH) are analyzed to determine bond lengths, angles, and stereochemistry. Key structural features include:
- Planarity : The pyrano[4,3-b]pyran core is nearly planar, with deviations < 0.05 Å.
- Substituent orientation : The 2-nitrophenyl group at C4 is perpendicular to the pyran ring (dihedral angle ~87°), influencing π-stacking interactions .
- Hydrogen bonding : The amino group forms intermolecular N–H⋯O bonds (2.8–3.0 Å), stabilizing the crystal lattice .
Advanced: How can structure-activity relationships (SAR) be explored to enhance biological activity?
Methodological Answer:
SAR studies involve systematic substitution at key positions:
- C3 (carbonitrile) : Replace with carboxylate esters to modulate solubility (e.g., ethyl vs. methyl esters).
- C2 (amino group) : Introduce acyl or sulfonyl groups to alter hydrogen-bonding capacity.
- C4 (2-nitrophenyl) : Test halogenated (e.g., 2-chloro) or methoxy-substituted analogs.
Biological activity is assessed via in vitro assays (e.g., MAO inhibition or antiproliferative screens against cancer cell lines). Computational docking (AutoDock Vina) predicts binding modes to targets like kinases or oxidoreductases .
Advanced: What strategies resolve enantiomeric excess (ee) in (4S)-configured derivatives?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra (190–300 nm) with DFT-simulated spectra to confirm the 4S configuration.
- Synthetic control : Employ asymmetric organocatalysts (e.g., Cinchona alkaloids) to achieve >90% ee, verified by polarimetry .
Advanced: How are discrepancies between experimental and computational structural data addressed?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C–O vs. C–N distances) arise from:
- Crystallographic disorder : Refine occupancy factors using SHELXL.
- DFT limitations : Apply dispersion corrections (e.g., D3-BJ) in Gaussian 16 to improve agreement.
- Thermal motion : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .
Advanced: What catalytic challenges arise in scaling pyrano[4,3-b]pyran synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct formation : Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to suppress Knoevenagel adducts.
- Catalyst deactivation : Use immobilized catalysts (e.g., silica-supported L-proline) to enhance recyclability.
- Temperature control : Employ microwave-assisted synthesis (100°C, 150 W) to reduce reaction time from 12 h to 40 min, minimizing decomposition .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat from 25–300°C (10°C/min) in N₂ to determine decomposition temperature (~220°C).
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 h, followed by HPLC analysis. The compound is stable at pH 4–9 but hydrolyzes in strong acids (pH < 2) due to nitrile group protonation .
Advanced: How does the 2-nitrophenyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effect : The nitro group reduces electron density at C4 (NMR chemical shift δC4 = 78 ppm vs. 65 ppm for phenyl analogs), enhancing electrophilicity for nucleophilic attacks.
- Redox activity : Cyclic voltammetry (0.1 M TBAPF₆ in DMF) shows a reversible reduction peak at -1.2 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
